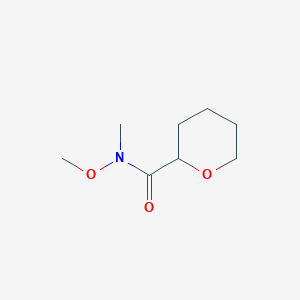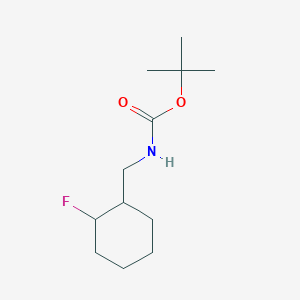
Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a fluorocyclohexyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine, 2-fluorocyclohexylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
tert-butyl chloroformate+2-fluorocyclohexylmethylamine→tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction:
Common Reagents and Conditions:
Acidic Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl group.
Basic Hydrolysis: Sodium hydroxide (NaOH) can be used to hydrolyze the carbamate group.
Substitution Reactions: Various nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis Products: 2-fluorocyclohexylmethylamine and carbon dioxide.
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Applications De Recherche Scientifique
Chemistry:
Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its ability to protect amine groups during synthesis.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be removed under specific conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
benzyl carbamate: Another carbamate used as a protecting group, but with a benzyl group instead of a tert-butyl group.
tert-butyl-N-methylcarbamate: Similar structure but with a methyl group attached to the nitrogen.
Uniqueness: tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate is unique due to the presence of the fluorocyclohexyl moiety, which can impart different steric and electronic properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where these properties are desired.
Propriétés
Formule moléculaire |
C12H22FNO2 |
|---|---|
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
VUVPJVQSUNBYMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


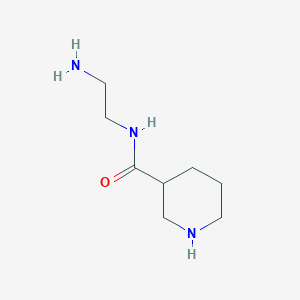
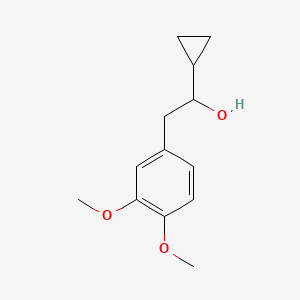
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)

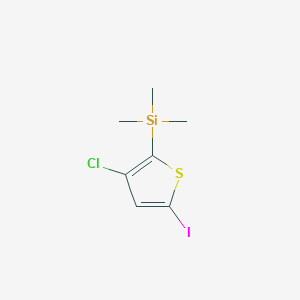

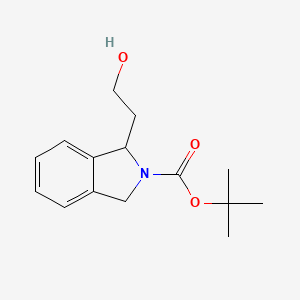
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)

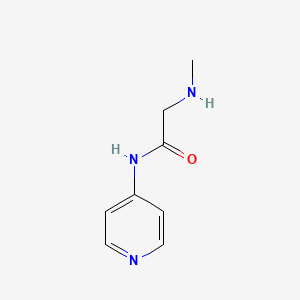
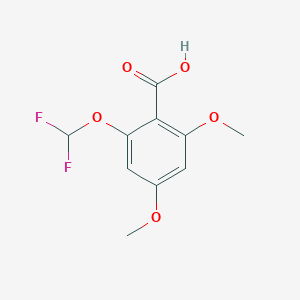
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
